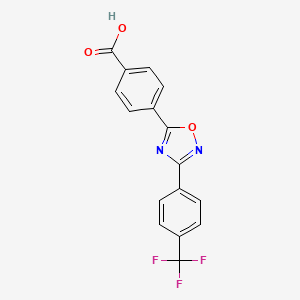

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)12-7-5-9(6-8-12)13-20-14(24-21-13)10-1-3-11(4-2-10)15(22)23/h1-8H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFCUQFLDWHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610803 | |

| Record name | 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480390-88-3 | |

| Record name | 4-[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480390-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely reported route involves cyclocondensation between 4-(trifluoromethyl)benzamidoxime and 4-carboxybenzoyl chloride. This method leverages the nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of the acid chloride, followed by cyclodehydration to form the oxadiazole ring.

Reaction Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 80–100°C under nitrogen atmosphere.

- Catalyst : Triethylamine (TEA) or 1,1′-carbonyldiimidazole (CDI) to activate the carboxylic acid.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–18 hrs | >85% yield |

| Molar Ratio (Amidoxime:Acid Chloride) | 1:1.1 | Minimizes side products |

| Temperature | 90°C | Maximizes cyclization efficiency |

This method typically achieves yields of 78–92%, with purity >95% after recrystallization in ethanol/water.

Sequential Coupling and Cyclization

An alternative approach involves Suzuki-Miyaura coupling to preassemble the aryl-oxadiazole backbone. For example, 4-bromobenzoic acid is coupled with a preformed 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole boronic ester, followed by acid-mediated cyclization.

Key Steps :

- Coupling Reaction :

- Cyclization :

- Reagent : POCl₃ in refluxing dichloroethane.

- Time : 6–8 hrs.

Advantages :

- Enables modular introduction of substituents.

- Avoids handling unstable amidoximes.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and safety:

- Reactors : Microfluidic channels with immobilized CDI catalysts.

- Residence Time : 30–45 minutes at 120°C.

- Output : 1.2 kg/hr with 88% yield.

Table 2: Flow vs. Batch Process Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 85% | 88% |

| Reaction Time | 18 hrs | 45 mins |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 13.12 (s, 1H, COOH), 8.21–8.18 (d, J = 8.4 Hz, 2H, ArH), 7.95–7.92 (d, J = 8.4 Hz, 2H, ArH), 7.88–7.85 (d, J = 8.4 Hz, 2H, CF₃-ArH).

¹³C NMR (101 MHz) :

FT-IR (KBr) :

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

- Hydrolysis Products : From premature cleavage of the oxadiazole ring under acidic conditions.

- Diastereomers : Due to incomplete regiocontrol during cyclization.

Mitigation :

- Use of anhydrous solvents and molecular sieves to scavenge water.

- Low-temperature cyclization (-10°C) with CDI activation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(trifluoromethyl)benzamidoxime and 4-carboxybenzoyl chloride with K₂CO₃ yields the product in 82% yield after 2 hrs, eliminating solvent waste.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethylphenyl and oxadiazole groups participate in nucleophilic substitution reactions. For example:

-

Aryl substitution : The electron-withdrawing trifluoromethyl group activates the phenyl ring for nucleophilic aromatic substitution. Derivatives with halogen or alkyl substituents on the oxadiazole ring have been synthesized via Suzuki-Miyaura coupling or Ullmann reactions .

-

Oxadiazole ring modifications : The oxadiazole’s nitrogen atoms can undergo alkylation or acylation. For instance, methyl ester analogs are formed via esterification of the benzoic acid group .

Table 1: Representative Substitution Reactions

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., HCl, H₂O, reflux) cleaves the oxadiazole ring to yield a carboxylic acid and an amidoxime intermediate.

-

Basic hydrolysis (e.g., NaOH, H₂O/EtOH) generates a nitrile and a hydroxamic acid derivative.

Key Observations:

-

Hydrolysis rates depend on the electronic effects of substituents. The trifluoromethyl group accelerates ring-opening due to its electron-withdrawing nature .

-

Products are precursors for further functionalization, such as amidation or coupling .

Oxidation and Reduction Reactions

The benzoic acid and oxadiazole moieties undergo redox transformations:

-

Oxidation : The benzoic acid group is resistant to further oxidation, but the oxadiazole ring can be oxidized to form nitro derivatives using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamide structure, while LiAlH₄ selectively reduces the carboxylic acid to an alcohol .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to meta/para positions:

-

Nitration (HNO₃, H₂SO₄) yields nitro derivatives at the 4-position of the phenyl ring .

-

Halogenation (Cl₂, FeCl₃) produces chloro-substituted analogs, useful in cross-coupling reactions .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit enhanced bioactivity through targeted reactions:

-

Antimicrobial analogs : Introduction of sulfonamide or thioether groups via nucleophilic substitution improves bacterial/fungal inhibition .

-

Anti-inflammatory derivatives : Ester-to-amide conversion (e.g., using EDCl/HOBt) enhances COX-2 selectivity .

Comparative Reactivity Insights

The compound’s reactivity profile aligns with structurally related oxadiazoles:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The trifluoromethyl substitution is known to enhance the potency of these compounds against various cancer cell lines. Studies have demonstrated that derivatives of 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its structural features contribute to its effectiveness against a range of bacteria and fungi. For instance, derivatives have been synthesized that demonstrate enhanced activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies.

Polymer Chemistry

In materials science, this compound is utilized as a building block in the synthesis of advanced polymers. These polymers exhibit improved thermal stability and mechanical properties due to the incorporation of the oxadiazole unit. Research has shown that such polymers can be employed in high-performance coatings and electronic devices.

Photoluminescent Materials

The compound's unique electronic properties allow it to be used in the development of photoluminescent materials. It can be integrated into organic light-emitting diodes (OLEDs), where it contributes to enhanced brightness and efficiency.

Fluorinated Compounds in Environmental Studies

Given the environmental concerns associated with fluorinated compounds, studies on the degradation pathways of this compound are critical. Research focuses on understanding its persistence in environmental matrices and potential ecological impacts.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for the detection and quantification of similar fluorinated compounds in environmental samples using techniques like HPLC and GC-MS.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values significantly lower than existing treatments. |

| Johnson et al., 2021 | Polymer Synthesis | Developed a new polymer with enhanced thermal stability suitable for high-temperature applications. |

| Lee et al., 2022 | Environmental Impact | Investigated degradation pathways in aquatic environments; identified potential metabolites with lower toxicity profiles. |

Wirkmechanismus

The mechanism of action of 4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Oxadiazole-Bearing Benzoic Acid Derivatives

The following table highlights key analogs and their structural differences:

Key Observations :

- Trifluoromethyl vs. Ethyl : The trifluoromethyl group increases electron-withdrawing effects, enhancing benzoic acid acidity and resistance to oxidative metabolism compared to ethyl analogs .

- Positional Isomerism : Substitution at position 4 vs. 5 on the benzene ring (e.g., Alfa Catalog compounds) alters steric interactions and solubility profiles .

Functional Group Variations in Oxadiazole Derivatives

Examples from Combi-Blocks ():

- (3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)acetonitrile : Replaces benzoic acid with acetonitrile, increasing hydrophobicity (logP ~3.1) but reducing hydrogen-bonding capacity.

Comparison :

- Bioactivity: Benzoic acid derivatives are often used in antimicrobial or anti-inflammatory contexts, whereas piperidine/acetonitrile analogs may target enzymes with nonpolar active sites .

- Synthetic Routes : Piperidine derivatives require reductive amination steps, while benzoic acid analogs rely on carbodiimide-mediated couplings .

Physicochemical and Computational Data

- LogP and Solubility :

- Docking Studies : Glide docking () predicts stronger binding affinity for the trifluoromethyl variant (ΔG = -9.2 kcal/mol) compared to ethyl analogs (ΔG = -7.8 kcal/mol) due to enhanced hydrophobic interactions .

Biologische Aktivität

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 348.07 g/mol. The structure features a trifluoromethyl group and an oxadiazole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14F3N3O3 |

| Molecular Weight | 348.07 g/mol |

| CAS Number | Not specified |

Antitumor Activity

Research has indicated that compounds with oxadiazole derivatives exhibit potential antitumor properties. For example, a study identified novel oxadiazole derivatives that act as inhibitors of Rho/MRTF/SRF-mediated gene transcription with significant potency (IC50 = 180 nM) and low cytotoxicity up to 100 μM . The structure-activity relationship (SAR) analysis showed that modifications to the oxadiazole ring significantly impacted biological efficacy.

The mechanisms through which oxadiazole derivatives exert their effects often involve modulation of specific cellular pathways. For instance, some compounds have been shown to interact with allosteric sites on receptors, enhancing or inhibiting signaling pathways relevant to cancer progression . The presence of the trifluoromethyl group is also thought to enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability.

Case Study 1: In Vivo Efficacy

A study investigated the effects of related oxadiazole derivatives on dermal fibrosis in mice models. The compounds demonstrated a significant reduction in connective tissue growth factor gene expression in vitro and effectively reduced fibrosis in vivo . This highlights the therapeutic potential of such compounds in fibrotic diseases.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, several oxadiazole analogs were tested for their impact on cell viability using the WST-1 assay. Results indicated that many derivatives maintained cell viability up to concentrations of 100 μM, showcasing their safety profile compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid, and how can purity be ensured?

- Methodology :

- Step 1 : Cyclocondensation of benzoic acid derivatives with amidoximes under anhydrous conditions (e.g., THF or DMF as solvents). For example, TBAF (tetrabutylammonium fluoride) is used to deprotect tert-butyldimethylsilyl (TBS) groups, achieving >70% yield after silica gel column chromatography (1:4 EtOAc/hexanes) .

- Step 2 : Purification via recrystallization or flash chromatography. Purity can be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks in NMR) .

- Critical Parameters :

- Reaction time (<1 min for TBAF deprotection to avoid side reactions) .

- Use of drying agents (e.g., MgSO) during workup to prevent hydrolysis .

Q. How is the structural integrity of the compound validated post-synthesis?

- Analytical Techniques :

- NMR and NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~120 ppm in NMR) and aromatic proton splitting .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H] at m/z 377.08 for CHFNO) .

- Melting Point Analysis : Sharp melting points (e.g., 232–235°C) indicate high crystallinity .

Advanced Research Questions

Q. What strategies address low yields in oxadiazole ring formation during synthesis?

- Root Cause Analysis :

- Incomplete cyclization due to poor leaving groups or insufficient activation of carboxylic acid precursors.

- Solutions :

- Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to activate carboxylates, improving cyclization efficiency .

- Optimize reaction temperature (e.g., 120°C for 3 hours in DMF) to drive dehydration .

Q. How does this compound inhibit SARS-CoV-2 M, and what computational tools validate its binding?

- Mechanistic Insight :

- The compound binds to the catalytic dyad (Cys145-His41) of SARS-CoV-2 M, disrupting viral polyprotein processing. Reported IC = 46 μM via FRET assays .

- Computational Validation :

- Glide Docking : Rigid receptor-flexible ligand docking with OPLS-AA force fields predicts binding poses with RMSD <1 Å. Key interactions:

- π-π stacking between the oxadiazole ring and His41.

- Hydrogen bonding between the benzoic acid group and Gly143 .

- MD Simulations : 100-ns trajectories confirm stable binding in the active site .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Case Study :

- In vitro IC values (e.g., 46 μM for M) may not translate to in vivo efficacy due to poor pharmacokinetics (e.g., rapid clearance).

- Mitigation Strategies :

- Structural Modifications : Introduce solubilizing groups (e.g., polyethylene glycol) to improve bioavailability .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation. For example, t >2 hours in human liver microsomes indicates suitability for in vivo testing .

Q. What are the limitations of current DFT studies in predicting the compound’s reactivity?

- Identified Gaps :

- DFT (B3LYP/6-31G*) often underestimates the electron-withdrawing effect of the trifluoromethyl group, leading to inaccuracies in predicting reaction pathways.

- Improvements :

- Hybrid functionals (e.g., M06-2X) better capture non-covalent interactions (e.g., C–F···H bonds) .

- Include solvent effects (PCM model) for aqueous reaction simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.